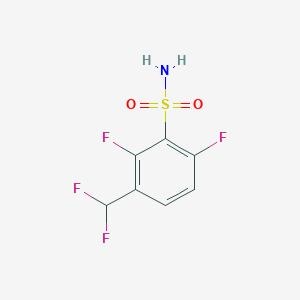
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride is a chemical compound with the molecular formula C5H9F3N2·HCl. It is known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride typically involves the reaction of pyrazolidine with 2,2,2-trifluoroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazolidine compounds.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazolidine ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)pyrazolidinehydrochloride can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)pyrazolidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
1-(2,2,2-Trifluoroethyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidine ring, leading to different chemical and biological properties.
1-(2,2,2-Trifluoroethyl)hydrazine:
Propiedades
Fórmula molecular |
C5H10ClF3N2 |
|---|---|
Peso molecular |
190.59 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)pyrazolidine;hydrochloride |
InChI |
InChI=1S/C5H9F3N2.ClH/c6-5(7,8)4-10-3-1-2-9-10;/h9H,1-4H2;1H |
Clave InChI |
NHRQHZYYBOSUIO-UHFFFAOYSA-N |
SMILES canónico |
C1CNN(C1)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(1S,3S,6R)-7,7-difluoro-3-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13555878.png)

![Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13555885.png)

![7-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13555901.png)

![1-Butyl-5-{[(4-butylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13555919.png)
![4-[3-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555929.png)

![2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid](/img/structure/B13555944.png)


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13555973.png)

